molecular formula C18H20N6O2 B2541544 N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 921144-54-9

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2541544
CAS No.: 921144-54-9
M. Wt: 352.398
InChI Key: ZSJKULWBMZLZQZ-UHFFFAOYSA-N
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Description

The compound N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide features a hybrid structure combining an indole-oxoacetamide core with a cyclohexyl-tetrazole substituent.

Properties

IUPAC Name

N-[(1-cyclohexyltetrazol-5-yl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2/c25-17(14-10-19-15-9-5-4-8-13(14)15)18(26)20-11-16-21-22-23-24(16)12-6-2-1-3-7-12/h4-5,8-10,12,19H,1-3,6-7,11H2,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJKULWBMZLZQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NN=N2)CNC(=O)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a complex organic compound that incorporates both indole and tetrazole moieties. These structural components are known for their diverse biological activities, including anticancer properties, enzyme inhibition, and potential applications in medicinal chemistry. This article synthesizes available research findings on the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

N 1 cyclohexyl 1H tetrazol 5 yl methyl 2 1H indol 3 yl 2 oxoacetamide\text{N 1 cyclohexyl 1H tetrazol 5 yl methyl 2 1H indol 3 yl 2 oxoacetamide}

Key Features:

  • Tetrazole Ring: Known for its ability to mimic carboxylic acids, enhancing binding to biological targets.
  • Indole Moiety: Associated with various pharmacological activities due to its planar structure and ability to interact with multiple receptors.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition: The tetrazole group can effectively bind to enzyme active sites, inhibiting their function.
  • Receptor Modulation: The indole structure allows for interaction with various receptors, potentially modulating their activity.

Biological Activity and Pharmacological Effects

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Activity TypeDescription
Anticancer Activity Tetrazole-containing compounds have shown promise in inhibiting cancer cell growth (Itoh et al., 1995) .
Antimicrobial Effects Indole derivatives are often explored for their antimicrobial properties (Takatoshi & Makoto, 1994) .
Enzyme Inhibition The compound may inhibit specific enzymes involved in metabolic pathways (Semenov, 2002) .

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Study on Indole Derivatives:
    • A study highlighted the anticancer properties of indole-tetrazole hybrids, showing significant growth inhibition in various cancer cell lines .
    • Mechanistic studies revealed that these compounds induce apoptosis through caspase activation.
  • Tetrazole as a Bioisostere:
    • Research indicated that tetrazole rings can serve as effective bioisosteres for carboxylic acids, enhancing the stability and bioavailability of drugs .
  • Pharmacological Screening:
    • In vitro screening of similar indole-tetrazole compounds demonstrated promising results against bacterial strains, suggesting potential use in developing new antibiotics .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide typically involves the reaction of cyclohexyl tetrazole derivatives with indole-based compounds. Various methods have been documented, emphasizing the importance of optimizing reaction conditions to enhance yield and purity. Structural characterization is often performed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the identity and integrity of the synthesized compound.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits promising anticancer activity. For instance, similar compounds have shown significant cytotoxic effects against various cancer cell lines, including HepG2 (human liver cancer) cells. The mechanism of action often involves the induction of apoptosis through caspase activation pathways, particularly caspase-8, which is crucial for the extrinsic apoptosis pathway .

Case Studies

Several case studies provide insights into the efficacy and safety profiles of similar compounds:

  • Study on Indole Derivatives : A study evaluated various indole-based derivatives for their anticancer activities, revealing that modifications at the indole position significantly influenced potency against HepG2 cells. The most effective derivatives had IC50 values in the low micromolar range .
  • Tetrazole Compounds : Research on tetrazole-containing compounds has shown that structural variations can lead to enhanced biological activities, including antimicrobial and anticancer effects. The incorporation of cyclohexyl groups was found to improve lipophilicity and cellular uptake .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The indole-oxoacetamide scaffold is versatile, with variations in substituents influencing physicochemical and biological properties. Key analogs include:

Table 1: Structural Comparison of Indole-Oxoacetamide Derivatives
Compound Name Key Substituents Molecular Features Notable Properties/Activities Reference
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide Cyclohexyl-tetrazole methyl group Bulky hydrophobic substituent Likely enhanced metabolic stability
2-(1H-Indol-3-yl)-N-(5-methylisoxazol-3-yl)-2-oxoacetamide 4-Methoxy-indole; 5-methylisoxazole Electron-donating methoxy group Synthesized via tert-butoxide-mediated route
N-(Pyridin-4-yl)-[1-(4-chlorbenzyl)-indol-3-yl]-glyoxyl-amid (D-24851) 4-Chlorobenzyl; pyridinyl Chlorine atom; aromatic substitution Microtubule inhibition, antitumor activity
8,9-Dihydrocoscinamide B Two indole groups linked via oxoacetamide Dimeric indole structure Antimicrobial activity against ESKAPE panel
2-(1-(3-Bromopropyl)-1H-indol-3-yl)-N-(2-nitrophenyl)-2-oxoacetamide 3-Bromopropyl; 2-nitrophenyl Halogen and nitro groups Potent antimicrobial activity
Key Observations:
  • Bulky Substituents : The cyclohexyl-tetrazole group in the target compound may improve lipophilicity and binding pocket interactions compared to adamantane derivatives (e.g., compounds), which exhibit similar bulk but differ in rigidity .
  • Electron-Withdrawing Groups : Analogs with nitro () or chlorine () substituents demonstrate enhanced bioactivity, likely due to increased electrophilicity or target affinity.
  • Hybrid Structures : Dimeric indole-oxoacetamide () and isoxazole-linked derivatives () highlight the scaffold’s adaptability for diverse applications.
Table 2: Activity Comparison of Selected Analogs
Compound Name Activity Profile Mechanism/Notes Reference
D-24851 Antitumor (in vivo curative effect) Microtubule destabilization; no neurotoxicity
8,9-Dihydrocoscinamide B Antimicrobial (broad-spectrum) Targets Gram-positive and -negative bacteria
2-(1-(3-Bromopropyl)-1H-indol-3-yl)-N-(2-nitrophenyl)-2-oxoacetamide Antimicrobial Nitro group enhances potency
N-Substituted Adamantane-Indole Derivatives () Not explicitly reported Structural focus; potential CNS applications
Key Insights:
  • Antitumor Activity : D-24851’s efficacy against multidrug-resistant tumors and lack of neurotoxicity suggest that bulky hydrophobic groups (e.g., chlorobenzyl) improve therapeutic windows .
  • Antimicrobial Activity : The presence of nitro or halogen substituents correlates with antimicrobial potency (), possibly by disrupting bacterial membranes or enzymes.
  • Unmet Potential: Adamantane derivatives () and cyclohexyl-tetrazole analogs may warrant further exploration for CNS or anti-inflammatory applications due to their lipophilic nature.

Q & A

Q. What are the standard synthetic routes for preparing N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide?

The synthesis typically involves multi-step reactions, including cyclization, substitution, and coupling. For example, similar indole-tetrazole hybrids are synthesized by reacting 5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-2-thiol derivatives with halogenated acetamides in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., NaH) at 35°C for 8 hours. Purification is achieved via precipitation in ice-water followed by recrystallization . Key intermediates, such as ethyl 1H-indole-3-acetate, are prepared via esterification of indole derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

A combination of FT-IR, 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and mass spectrometry is essential. For example:

  • FT-IR identifies carbonyl (C=O) and tetrazole (N-N) stretching vibrations.
  • NMR confirms the indole proton environment (e.g., H-2’ at δ 7.55 ppm) and cyclohexyl methylene groups (δ 3.43 ppm).
  • EIMS provides molecular ion peaks (e.g., m/z 189 for indole intermediates) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction design of this compound?

Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error experimentation. For instance, reaction path searches using software like Gaussian or ORCA can identify energy barriers for key steps, such as tetrazole cyclization or indole-acetamide coupling. Computational models also guide solvent selection (e.g., DMF’s polarity) and catalyst design .

Q. How should researchers address contradictions in reaction yields reported across different synthetic protocols?

Contradictions often arise from variations in reaction conditions (e.g., temperature, solvent purity, or catalyst loading). A systematic approach includes:

  • Design of Experiments (DoE): Vary parameters (temperature, molar ratios) to identify optimal conditions.
  • In-line monitoring: Use techniques like HPLC or FT-IR to track reaction progress in real time.
  • Reproducibility checks: Validate protocols using standardized reagents and equipment .

Q. What strategies are effective for isolating reactive intermediates during synthesis?

Reactive intermediates (e.g., 2-(1H-indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol) can be stabilized via:

  • Low-temperature quenching: Pour reaction mixtures onto crushed ice to precipitate intermediates.
  • Chromatographic separation: Use flash chromatography with gradients of ethyl acetate/hexane.
  • Protecting groups: Temporarily block reactive sites (e.g., indole NH with Boc groups) to prevent side reactions .

Q. How can substituent effects on indole and tetrazole moieties be systematically studied?

  • Substituent variation: Synthesize analogs with electron-withdrawing/donating groups (e.g., -NO2_2, -OCH3_3) at the indole 5-position or tetrazole N-1.
  • Kinetic studies: Compare reaction rates under identical conditions to assess electronic effects.
  • DFT calculations: Map electrostatic potential surfaces to predict regioselectivity in coupling reactions .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Intermediate Synthesis

StepReagents/ConditionsYield (%)Reference
Indole esterificationEthanol, H2_2SO4_4, reflux, 6 h85
Oxadiazole formationNaH, DMF, 35°C, 8 h72
Acetamide couplingChloroacetyl chloride, triethylamine, reflux, 4 h68

Q. Table 2. Computational Parameters for Reaction Optimization

ParameterValueSoftware/Method
Basis set6-31G(d)Gaussian 16
Solvent modelPCM (DMF)ORCA 5.0
Transition state searchNudged Elastic BandASE

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